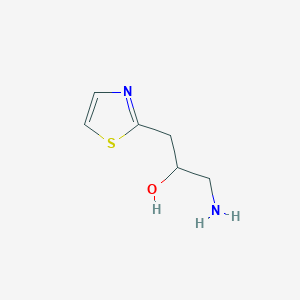
4-(4-Tert-butylphenyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenyl)butan-2-amine is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a butan-2-amine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)butan-2-amine typically involves the alkylation of 4-tert-butylphenylacetonitrile followed by reduction. One common method includes:
Alkylation: 4-tert-butylphenylacetonitrile is reacted with an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Reduction: The resulting nitrile is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amine.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the process.
化学反応の分析
Types of Reactions: 4-(4-Tert-butylphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4-(4-Tert-butylphenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Tert-butylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
類似化合物との比較
Bis(4-tert-butylphenyl)amine: Similar structure but with two tert-butylphenyl groups.
4-tert-Butylphenylacetonitrile: Precursor in the synthesis of 4-(4-Tert-butylphenyl)butan-2-amine.
4-tert-Butylphenylamine: Lacks the butan-2-amine chain.
Uniqueness: this compound is unique due to its specific combination of a tert-butyl group and a butan-2-amine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)butan-2-amine |
InChI |
InChI=1S/C14H23N/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11H,5-6,15H2,1-4H3 |
InChIキー |
VDGQKFCMZMPXBB-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)




![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)




![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)

